molecular formula C18H14ClFN2OS B2423260 1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole CAS No. 1001786-13-5

1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2423260
CAS No.: 1001786-13-5
M. Wt: 360.83
InChI Key: OIZICVATVUUAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a sulfanyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole is unique due to the presence of both chlorophenyl and fluorophenyl groups attached to a pyrazole ring, along with a sulfanyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c1-11-17(24-16-8-6-15(20)7-9-16)12(2)22(21-11)18(23)13-4-3-5-14(19)10-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZICVATVUUAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)Cl)C)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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